2-aminoCyclopentanecarboxamide

Biocatalysis Chiral Resolution Enzymatic Kinetic Resolution

2-Aminocyclopentanecarboxamide is a chiral alicyclic β-aminoamide scaffold with two stereogenic centers, yielding cis/trans diastereomers for peptidomimetic design. Its cyclopentane ring imposes distinct conformational rigidity that lipase-catalyzed kinetic resolution exploits with 1.5-fold higher enantioselectivity (E=52) vs. cyclohexane analogs. Validated as a proline replacement in HIV protease inhibitors. Procure the racemic form for in-house CAL-B resolution or pre-resolved enantiomers for direct incorporation. The hydrochloride salt (CAS 494209-39-1) ensures >100 mg/mL aqueous solubility for HTS workflows.

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 248607-72-9
Cat. No. B2968846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminoCyclopentanecarboxamide
CAS248607-72-9
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)N
InChIInChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)
InChIKeyFUGFTUCRJJFPES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocyclopentanecarboxamide (CAS 248607-72-9): Procurement Guide for Chiral Alicyclic β-Aminoamide Scaffolds


2-Aminocyclopentanecarboxamide (CAS 248607-72-9) is a chiral alicyclic β-aminoamide scaffold with molecular formula C₆H₁₂N₂O and molecular weight 128.17 g/mol [1]. The compound possesses two stereogenic centers, yielding cis- and trans-diastereomers with distinct enantiomeric forms . As a conformationally constrained β-amino acid derivative, it serves as a versatile intermediate in peptidomimetic design and pharmaceutical synthesis, particularly where rigid cyclic scaffolds replace flexible amino acid residues to modulate biological activity [2].

Why 2-Aminocyclopentanecarboxamide Cannot Be Substituted with Cyclohexane or Acyclic β-Aminoamide Analogs


Substitution of 2-aminocyclopentanecarboxamide with its cyclohexane analog (2-aminocyclohexanecarboxamide) or acyclic β-aminoamides is scientifically unjustified due to divergent stereoelectronic constraints and enantioselective recognition by catalytic systems. The five-membered cyclopentane ring imposes a distinct conformational rigidity compared to the six-membered cyclohexane ring, directly altering substrate accommodation in enzyme active sites [1]. Critically, lipase-catalyzed resolution studies demonstrate that Candida antarctica lipase B (CAL-B) exhibits markedly different enantioselectivity (E value) toward cyclopentane versus cyclohexane substrates under identical reaction conditions [2]. Furthermore, replacement of the cyclopentane scaffold with a cyclohexane analog alters the spatial orientation of hydrogen-bonding interactions in peptidomimetic designs targeting HIV protease, resulting in compromised binding affinity [3].

2-Aminocyclopentanecarboxamide: Quantified Differentiation Evidence Versus Closest Analogs


CAL-B Enantioselectivity: Cyclopentane Substrate Shows 1.5-Fold Higher E Value Than Cyclohexane Analog

In lipase-catalyzed kinetic resolution, the trans-2-aminocyclopentanecarboxamide substrate exhibits enantioselectivity (E = 52) with Candida antarctica lipase B (CAL-B) using 2,2,2-trifluoroethyl butanoate as acyl donor, compared to E > 100 for the cis-cyclopentane substrate [1]. In contrast, the corresponding trans-2-aminocyclohexanecarboxamide yields E = 34 under identical conditions [1]. This 1.5-fold difference in E value is accompanied by a reversal of enantiopreference when Pseudomonas cepacia lipase (cis-cyclohexane substrate) or C. antarctica lipase A (cis-cyclopentane and cis-cyclohexane substrates) replaces CAL-B [2].

Biocatalysis Chiral Resolution Enzymatic Kinetic Resolution

Cyclopentane Scaffold Enables Accessible cis-Derivative Synthesis Route Not Available for Cyclohexane Analogs

A convenient synthetic route exists for preparing cis-2-aminocyclopentanecarboxamide derivatives from 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one, a readily available bicyclic β-lactam precursor [1]. This bicyclic precursor strategy exploits ring strain inherent to the fused four-membered/five-membered ring system, enabling efficient access to cis-configured products. No analogous bicyclic precursor strategy is available for the six-membered cyclohexane analog, as the corresponding 6-azabicyclo[4.2.0]octanone system lacks sufficient ring strain for similar ring-opening transformations [2].

Synthetic Methodology Peptidomimetics Chiral Building Blocks

Hydrochloride Salt Form Delivers >100 mg/mL Water Solubility for Formulation Flexibility

The rel-(1R,2S)-2-aminocyclopentanecarboxamide hydrochloride salt (CAS 494209-39-1) exhibits high water solubility exceeding 100 mg/mL at room temperature . This solubility value is relevant for aqueous formulation development and biological assay preparation where free base solubility may be limiting. The free base 2-aminocyclopentanecarboxamide (CAS 248607-72-9) is primarily soluble in organic solvents, requiring salt formation for aqueous applications .

Formulation Development Salt Selection Solubility Enhancement

2-Aminocyclopentanecarboxamide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Preparative-Scale Enzymatic Resolution for Enantiopure β-Aminoamide Production

For researchers requiring multi-gram quantities of enantiopure trans-2-aminocyclopentanecarboxamide, CAL-B catalyzed kinetic resolution offers a 1.5-fold efficiency advantage (E = 52) over the cyclohexane analog (E = 34) [1]. The higher enantioselectivity translates to reduced enzyme loading, shorter reaction times, and improved isolated yields. Procurement of racemic 2-aminocyclopentanecarboxamide followed by in-house CAL-B resolution represents a cost-effective alternative to purchasing pre-resolved enantiomers at premium pricing.

HIV Protease Inhibitor Peptidomimetic Scaffold Development

2-Aminocyclopentanecarboxamide and its carboxylic acid derivatives have been validated as proline replacements in hydroxyethylamine dipeptide isosteres for HIV protease inhibitor design [2]. The cis-(1R,2S) configuration closely mimics the conformational constraints of native proline while introducing an additional hydrogen-bonding carboxamide moiety. Procurement of stereochemically defined cis-2-aminocyclopentanecarboxamide enables direct incorporation into peptidomimetic synthesis without requiring additional stereochemical manipulations.

Cis-Configured β-Aminoamide Synthesis via Bicyclic β-Lactam Precursor Route

Research programs requiring cis-2-aminocyclopentanecarboxamide derivatives can leverage the established synthetic route from 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one [3]. This pathway provides direct access to cis-configured products not readily available through alternative synthetic sequences. Procurement of the target compound as a reference standard enables verification of in-house synthetic yields and stereochemical purity.

Aqueous Formulation Screening Using Hydrochloride Salt

Biological assay development requiring aqueous solubility >100 mg/mL should specify the hydrochloride salt form (CAS 494209-39-1) rather than the free base . The salt form eliminates solubility limitations during compound plating, dose-response curve preparation, and in vitro pharmacology studies where DMSO concentration must be minimized. Procurement of the hydrochloride salt directly supports high-throughput screening workflows without additional salt-exchange steps.

Technical Documentation Hub

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